1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, commonly known as FDM-1, is a potent and selective inhibitor of metallo-β-lactamase (MBL) enzymes. MBLs are a group of bacterial enzymes that have the ability to degrade β-lactam antibiotics, which are commonly used in the treatment of bacterial infections. The development of MBL inhibitors, such as FDM-1, is important in the fight against antibiotic resistance.
Mechanism of Action
FDM-1 works by binding to the active site of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, preventing them from degrading β-lactam antibiotics. This allows the antibiotics to remain active and kill the bacteria. FDM-1 has been shown to be selective for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, with little to no activity against other metalloenzymes.
Biochemical and Physiological Effects:
FDM-1 has been shown to have no significant toxicity in vitro or in vivo. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 30 minutes in rats. FDM-1 has also been shown to have no significant effect on the activity of other enzymes in the body.
Advantages and Limitations for Lab Experiments
One advantage of FDM-1 is its selectivity for 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enzymes, which allows for targeted inhibition of these enzymes without affecting other metalloenzymes. This makes it a valuable tool for studying the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial infections. One limitation of FDM-1 is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on FDM-1. One area of interest is the development of more potent and selective 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors. Another area of interest is the use of FDM-1 in combination with β-lactam antibiotics to enhance their efficacy against 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-producing bacteria. Additionally, the role of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles in bacterial virulence and pathogenesis is an area of ongoing research that could benefit from the use of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitors such as FDM-1.
Synthesis Methods
The synthesis of FDM-1 involves the reaction of 2-furylcarboxaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition. The resulting product is then purified by recrystallization.
Scientific Research Applications
FDM-1 has been extensively studied for its potential as an 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile inhibitor. In vitro studies have shown that FDM-1 is effective against a wide range of 1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile-producing bacteria, including those that are resistant to multiple antibiotics. In vivo studies have also shown promising results, with FDM-1 demonstrating efficacy in animal models of bacterial infections.
properties
CAS RN |
61296-00-2 |
---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-9-6-10(2)16(13(17)12(9)7-14)15-8-11-4-3-5-18-11/h3-6,8H,1-2H3/b15-8+ |
InChI Key |
DWVOZJJPKRMKDG-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=CO2)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CO2)C#N)C |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.